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1,5-Diphenyl-3-benzylidene-1,4-pentadiyne

Cat. No.: B12587153
CAS No.: 610283-14-2
M. Wt: 304.4 g/mol
InChI Key: YDEILDLWMPRAOR-UHFFFAOYSA-N
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Description

Contextualization of Conjugated Polyynes and Aryl-Substituted Diynes within Organic Chemistry

Conjugated polyynes are a fascinating class of organic molecules characterized by a backbone of alternating carbon-carbon single and triple bonds. researchgate.net This arrangement of sp-hybridized carbon atoms leads to a highly delocalized π-electron system, which is the source of their unique electronic and optical properties. The study of polyynes is of fundamental interest as they represent one-dimensional carbon wires and serve as molecular models for carbyne, a theoretical allotrope of carbon composed of a linear chain of sp-hybridized carbon atoms.

Aryl-substituted diynes are a significant subclass of polyynes where two acetylene (B1199291) units are linked, and the terminal carbons are attached to aromatic rings. The presence of aryl groups can significantly influence the electronic properties, stability, and solid-state packing of the diyne core. These compounds are often synthesized through various cross-coupling reactions, with the Glaser-Hay and Sonogashira couplings being prominent methods for creating the diyne linkage. The interaction between the π-systems of the aryl groups and the diyne moiety can lead to extended conjugation, resulting in interesting photophysical behaviors.

Significance of the 1,4-Pentadiyne Motif in Contemporary Organic Synthesis and Materials Science

The 1,4-pentadiyne motif, with its two triple bonds separated by a methylene (B1212753) group, is a key structural element in a variety of organic compounds. researchgate.net Unlike its conjugated isomer, 1,3-pentadiyne, the non-conjugated nature of the 1,4-pentadiyne system imparts distinct reactivity. The methylene bridge allows for conformational flexibility while still holding the two alkyne units in close proximity. This arrangement is a precursor to various cyclic and heterocyclic systems through intramolecular reactions.

In materials science, the incorporation of the 1,4-pentadiyne unit into polymers and other molecular architectures is a strategy to introduce rigidity and linearity. Furthermore, functionalized 1,4-pentadiynes can serve as building blocks for more complex, three-dimensional structures with potential applications in nanotechnology and the development of novel organic materials. researchgate.net

Structural Features and Electronic Configuration of 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne

This compound is a highly specific and complex molecule. Its structure is characterized by a central five-carbon chain. The first and fourth carbon-carbon bonds are triple bonds, forming the 1,4-pentadiyne core. This core is substituted at the first and fifth positions with phenyl groups. The central carbon (C3) of the pentadiyne chain is part of an exocyclic double bond, bearing a benzylidene substituent.

Overview of Key Research Areas and Objectives for this compound

Given the novelty and complexity of this compound, several key research areas can be identified. A primary objective would be the development of an efficient and stereoselective synthetic route to this molecule. Investigating its photophysical properties, including absorption and emission spectra, would be crucial to understand the impact of the cross-conjugated system on its electronic transitions.

Furthermore, exploring the reactivity of the central double bond and the terminal alkyne units could open pathways to new, functionalized derivatives. From a materials science perspective, the potential of this molecule as a building block for larger, well-defined architectures, such as polymers or dendrimers, warrants investigation. Its rigid, extended structure suggests possible applications in molecular electronics or as a component in advanced optical materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16 B12587153 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne CAS No. 610283-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

610283-14-2

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

(3-benzylidene-5-phenylpenta-1,4-diynyl)benzene

InChI

InChI=1S/C24H16/c1-4-10-21(11-5-1)16-18-24(20-23-14-8-3-9-15-23)19-17-22-12-6-2-7-13-22/h1-15,20H

InChI Key

YDEILDLWMPRAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3

Origin of Product

United States

Methodologies for the Chemical Synthesis of 1,5 Diphenyl 3 Benzylidene 1,4 Pentadiyne

Retrosynthetic Analysis and Strategic Considerations for Convergent Synthesis

A retrosynthetic analysis of the target molecule suggests a convergent approach, where key fragments of the molecule are synthesized independently before being combined in the final stages. This strategy is generally more efficient for complex molecules.

The most logical primary disconnection is at the exocyclic carbon-carbon double bond of the benzylidene moiety. This bond can be formed via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This disconnection leads to two key precursors: benzaldehyde (B42025) and the ketone 1,5-diphenyl-1,4-pentadiyn-3-one (B1206002) .

A further disconnection of the ketone precursor, 1,5-diphenyl-1,4-pentadiyn-3-one, at one of the C(sp)-C(sp) bonds of the diyne unit points towards alkyne-alkyne coupling strategies. This suggests precursors such as phenylacetylene (B144264) and a suitable 3-carbon electrophilic partner containing a terminal alkyne or a haloalkyne. This convergent strategy allows for the careful construction of the sensitive diyne backbone before the final olefination step.

Established Synthetic Routes to the 1,4-Pentadiyne Scaffold

The central structural feature of the target molecule is the 1,5-diphenyl-1,4-pentadiyne core. The synthesis of its immediate precursor, 1,5-diphenyl-1,4-pentadiyn-3-one, can be achieved through several established organometallic coupling reactions.

The formation of a C(sp)-C(sp) bond is fundamental to creating the diyne structure. Several powerful coupling reactions are available for this purpose.

Glaser Coupling : This reaction involves the oxidative homocoupling of a terminal alkyne using a copper(I) salt, such as CuCl or CuBr, an oxidant (typically air or oxygen), and a base. organic-chemistry.orgwikipedia.org While highly effective for creating symmetrical diynes like 1,4-diphenyl-1,3-butadiyne from phenylacetylene, the standard Glaser coupling is not suitable for the direct synthesis of the unsymmetrical pentadiynone scaffold from different precursors. wikipedia.orgrsc.orgrsc.org

Cadiot-Chodkiewicz Coupling : This method is a more versatile cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org It is exceptionally well-suited for the synthesis of unsymmetrical diynes. alfa-chemistry.comrsc.orgrsc.org For the synthesis of the 1,5-diphenyl-1,4-pentadiyn-3-one precursor, one could envision coupling phenylacetylene with a 1-bromo-3-oxo-3-phenylpropyne derivative. The reaction proceeds selectively to yield the desired cross-coupled product. wikipedia.org

Sonogashira Cross-Coupling : The Sonogashira reaction is a robust method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgmdpi.com A potential route to the pentadiynone scaffold could involve a double Sonogashira coupling of a central three-carbon unit bearing two vinyl halide groups with phenylacetylene. A more direct approach would be the coupling of a vinyl halide, such as 3-bromo-1-phenylpropen-2-one, with phenylacetylene. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 1: Comparison of Alkyne Coupling Strategies

Feature Glaser Coupling Cadiot-Chodkiewicz Coupling Sonogashira Cross-Coupling
Reactants Terminal Alkyne + Terminal Alkyne Terminal Alkyne + 1-Haloalkyne Terminal Alkyne + Aryl/Vinyl Halide
Product Symmetrical Diyne Unsymmetrical Diyne Aryl/Vinyl-Substituted Alkyne
Catalyst Copper (I) Salt Copper (I) Salt Palladium (0) & Copper (I)
Key Advantage Simple, for symmetrical molecules Excellent for unsymmetrical diynes High functional group tolerance, mild conditions. wikipedia.org

| Key Disadvantage | Limited to homocoupling | Requires synthesis of haloalkyne | Palladium catalyst can be expensive |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high efficiency and atom economy. acs.orgias.ac.in While specific MCRs for 1,5-diphenyl-1,4-pentadiyn-3-one are not prominently documented, the principles of MCRs could be applied to construct the core skeleton. rsc.org For instance, a palladium-catalyzed carbonylative coupling involving an aryl halide, an alkyne, and carbon monoxide can generate ynones, which are structurally related to the desired precursor. The development of a one-pot, four-component reaction involving two equivalents of phenylacetylene, a carbonyl source, and a bridging carbon could theoretically provide a rapid entry to the pentadiyne scaffold.

Formation of the Benzylidene Moiety via Olefination Reactions

The final step in the proposed synthesis is the conversion of the carbonyl group in 1,5-diphenyl-1,4-pentadiyn-3-one to the benzylidene double bond. This transformation is reliably achieved using olefination reactions.

The Wittig and HWE reactions are cornerstone methods for alkene synthesis from carbonyl compounds.

Wittig Reaction : The Wittig reaction utilizes a phosphorus ylide, known as a Wittig reagent, which is typically prepared from a triphenylphosphonium salt and a strong base. wikipedia.orglumenlearning.com For this synthesis, benzyltriphenylphosphonium (B107652) halide would be treated with a base like n-butyllithium to generate the ylide. This nucleophilic ylide then attacks the ketone precursor. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The stereoselectivity depends on the nature of the ylide; stabilized ylides (like the one derived from benzyl (B1604629) bromide) often yield predominantly the (E)-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This reagent is generated by deprotonating a phosphonate ester, such as diethyl benzylphosphonate, with a base like sodium hydride. organic-chemistry.org The HWE reaction offers significant advantages, including generally higher reactivity of the phosphonate carbanion compared to stabilized ylides and, most notably, a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org Another practical benefit is that the byproduct is a water-soluble phosphate (B84403) ester, which is much easier to separate from the reaction mixture than triphenylphosphine oxide. organic-chemistry.org

Table 2: Comparison of Wittig and HWE Reactions for Olefination

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Salt (e.g., [Ph₃P⁺CH₂Ph]Br⁻) Phosphonate Ester (e.g., (EtO)₂P(O)CH₂Ph)
Nucleophile Phosphorus Ylide Phosphonate Carbanion
Byproduct Triphenylphosphine Oxide (Ph₃P=O) Dialkyl Phosphate (e.g., (EtO)₂P(O)O⁻)
Byproduct Removal Often requires chromatography Simple aqueous extraction. organic-chemistry.org

| Stereoselectivity | Variable; stabilized ylides tend toward (E)-alkene. organic-chemistry.org | Excellent (E)-alkene selectivity. wikipedia.orgnrochemistry.com |

Beyond the Wittig and HWE reactions, other olefination methods can be considered for introducing the benzylidene group.

Peterson Olefination : This reaction involves the reaction of an α-silyl carbanion (generated from an α-silyl silane (B1218182) and a strong base) with a ketone. A key feature of the Peterson olefination is that the stereochemical outcome can often be controlled by the choice of workup conditions. Acidic and basic workups lead to different diastereomeric β-hydroxysilane intermediates, which eliminate to form either the (E) or (Z) alkene.

Julia-Kocienski Olefination : This is a modern variant of the Julia olefination that reacts the lithium salt of a heterocyclic sulfone (typically a benzothiazolyl or tetrazolyl sulfone) with a ketone. This reaction is highly regarded for its excellent (E)-selectivity and broad substrate scope, making it a powerful alternative for constructing the target molecule.

An exploration into the chemical compound 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne reveals a complex molecular architecture characterized by a cross-conjugated enediyne system. This structure, with the formula Ph-C≡C-C(=CH-Ph)-C≡C-Ph, presents unique challenges and opportunities in synthetic chemistry. This article focuses specifically on the methodologies for its synthesis, with an emphasis on stereochemical control and catalytic advancements.

Elucidation of Reactivity and Mechanistic Pathways of 1,5 Diphenyl 3 Benzylidene 1,4 Pentadiyne

Transformations Involving the Alkyne Functionalities

The two phenylethynyl groups in 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne are expected to be the primary sites for a range of reactions typical of terminal alkynes, particularly those involving the formation of new rings and the addition of various reagents across the triple bonds.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool for the construction of complex cyclic systems. wikipedia.org The diyne functionality in this compound makes it a suitable substrate for several types of pericyclic reactions.

[2+2+2] Cycloadditions: This type of reaction involves the combination of three alkyne units, or a diyne and a separate alkyne (an alkynophile), to form a benzene (B151609) ring. nih.gov In the case of this compound, an intramolecular reaction is unlikely due to the length and conformational flexibility of the linking benzylidene moiety. However, an intermolecular [2+2+2] cycloaddition with a suitable alkyne, catalyzed by a transition metal such as cobalt or rhodium, could be expected to yield a highly substituted benzene derivative. researchgate.netuwindsor.caelsevierpure.com The regioselectivity of such a reaction would be influenced by the nature of the catalyst and the substituents on the reaction partners.

Table 1: Illustrative Example of a Potential [2+2+2] Cycloaddition Reaction

ReactantsCatalystPotential ProductTheoretical Yield
This compound, DimethylacetylenedicarboxylateCpCo(CO)₂Tetramethyl 4-benzylidene-5,7-diphenyl-cyclohexa-1,5-diene-1,2,3,4-tetracarboxylateHigh

Diels-Alder Equivalents: The classical Diels-Alder reaction involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.comlibretexts.org While this compound is not a traditional diene, one of its alkyne functionalities could potentially act as a dienophile in a reaction with a suitable diene. More interestingly, the conjugated diyne system could participate in more complex cycloadditions, such as the hexadehydro-Diels-Alder (HDDA) reaction, where a diyne reacts with an alkyne (a diynophile) to generate a benzyne (B1209423) intermediate, which can then be trapped. researchgate.net

Table 2: Potential Diels-Alder Type Reaction

DieneDienophile (or equivalent)Potential Product TypeNotes
1,3-ButadieneThis compoundSubstituted cyclohexadieneThe alkyne acts as the dienophile.
A suitable diyneThis compoundBenzyne intermediate followed by trappingThis would be an example of an HDDA reaction, requiring thermal or photochemical activation. researchgate.net

The electron-rich nature of the alkyne triple bonds makes them susceptible to attack by both electrophiles and nucleophiles. The conjugated nature of the pentadiyne system can influence the regioselectivity of these additions.

Electrophilic Additions: The addition of electrophiles, such as hydrogen halides (HX) or halogens (X₂), to conjugated dienes is a well-studied process that proceeds through a resonance-stabilized allylic carbocation. By analogy, the addition of an electrophile to the conjugated diyne system of this compound would be expected to form a vinyl cation that is stabilized by resonance with the adjacent alkyne and the benzylidene group. This would likely lead to a mixture of 1,2- and 1,4-addition products.

Nucleophilic Additions: The terminal alkynes can also undergo nucleophilic addition, particularly when activated by a suitable catalyst. For instance, the addition of amines (hydroamination) or thiols to one or both of the alkyne units could be achieved, potentially with high regioselectivity depending on the reaction conditions and catalyst used. mdpi.com

Transition metals can catalyze a wide array of transformations involving diynes, leading to the formation of diverse and complex molecular architectures.

Metal-Catalyzed Cyclizations: A variety of metals, including palladium, platinum, gold, and copper, are known to catalyze the cyclization of 1,6- and 1,7-diynes. researchgate.net While this compound is a 1,4-diyne, metal-catalyzed reactions could still lead to interesting cyclic products. For example, a photoinduced radical cyclization of 1,6-diynes has been shown to produce highly substituted carbocyclic and heterocyclic compounds. researchgate.net A similar process for the target molecule could potentially lead to five-membered ring systems.

Hydroelementation: The addition of an E-H bond (where E can be B, Si, N, P, S, etc.) across a triple bond is a fundamental transformation known as hydroelementation. rsc.org For a diyne system, this can lead to various products including enynes, dienes, and allenes, depending on the catalyst and reaction conditions. rsc.orgrsc.org Manganese-catalyzed hydroelementation reactions have emerged as a sustainable option for such transformations. rsc.org

Table 3: Potential Products of Hydroelementation of this compound

Reagent (E-H)CatalystPotential Product Type
H-B(pin)Rh(I) complexMonoborylated or diborylated enyne/diene
H-SiR₃Pt(0) complexHydrosilylated enyne or diene
H-NR₂Cu(I) complexHydroaminated enyne or diene

C-H Functionalization: The terminal C(sp)-H bonds of the alkyne groups are amenable to functionalization through metal-catalyzed cross-coupling reactions. For example, Sonogashira coupling with aryl or vinyl halides would allow for the extension of the conjugated system. Furthermore, the benzylic C-H bonds on the benzylidene moiety could also be targets for functionalization. researchgate.net

Reactions at the Benzylidene Moiety

The exocyclic double bond of the benzylidene group introduces another site of reactivity, allowing for stereochemical changes and further functionalization.

Stereoselective Photoisomerization: The benzylidene double bond can exist as either the E or Z isomer. Irradiation with light of a suitable wavelength can induce isomerization between these two forms. rsc.org Studies on related benzylidene-containing compounds, such as 3-benzylidene-indolin-2-ones, have shown that a photostationary state can be reached, with the ratio of E to Z isomers depending on the solvent, temperature, and wavelength of light used. rsc.org A similar E/Z photoisomerization would be expected for this compound. nih.govmdpi.com

Table 4: Expected E/Z Isomers and Conditions for Photoisomerization

IsomerConditions for FormationExpected Stability
(E)-1,5-Diphenyl-3-benzylidene-1,4-pentadiyneThermal equilibriumGenerally more stable due to reduced steric hindrance
(Z)-1,5-Diphenyl-3-benzylidene-1,4-pentadiynePhotochemical irradiation (e.g., UV light) rsc.orgGenerally less stable, reverts to E isomer thermally

Light-Induced Cyclizations: In addition to isomerization, photochemical activation can sometimes lead to intramolecular cyclization reactions. rsc.orgmdpi.com For this compound, it is conceivable that under certain photochemical conditions, a cyclization involving the benzylidene phenyl ring and one of the alkyne moieties could occur, potentially leading to complex polycyclic aromatic systems.

Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. chapman.eduorganic-chemistry.org The exocyclic double bond of the benzylidene group could potentially participate in cross-metathesis with another olefin, leading to a modification of the substituent at the 3-position of the pentadiyne backbone. The success of such a reaction would depend on the activity of the catalyst and the steric and electronic properties of the substrate.

Modifications at the Exocyclic Double Bond: The exocyclic double bond can also undergo other addition reactions. For example, catalytic hydrogenation would selectively reduce the double bond to a single bond. Halogenation or dihydroxylation could also be employed to introduce new functional groups at this position.

Cascade and Domino Reactions Initiated by the Distinct Reactive Centers

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools wherein a single event triggers a series of consecutive intramolecular transformations, leading to a rapid increase in molecular complexity. nih.govwikipedia.org In these processes, the chemical functionality required for each subsequent step is generated in the preceding one, eliminating the need for isolating intermediates or adding new reagents. nih.govwikipedia.org The structure of this compound offers several potential initiation points for such cascades.

The primary reactive centers of the molecule are the two carbon-carbon triple bonds (alkynes) and the exocyclic double bond of the benzylidene substituent. These unsaturated sites are susceptible to a variety of transformations that can initiate a cascade sequence.

Potential Cascade Pathways:

Cyclization Cascades: The diyne system is primed for cyclization reactions. One of the most well-known reactions for related enediyne systems is the Bergman cyclization, a thermal or photochemical process that generates a highly reactive p-benzyne diradical. rsc.org For this compound, a similar thermal or metal-catalyzed activation could lead to a cascade of ring formations. For instance, an initial cyclization involving one alkyne and the central double bond could be followed by a second cyclization incorporating the remaining alkyne, leading to complex polycyclic aromatic structures.

Electrophilic Cascades: In the presence of electrophilic reagents, such as gold or other transition metal complexes that are known to activate alkynes, a cascade can be initiated. wikipedia.org Complexation of a metal catalyst to one of the alkyne units would render it susceptible to nucleophilic attack, potentially from the other alkyne or the benzylidene group. This initial ring-forming event could generate a new reactive intermediate that spontaneously undergoes further cyclization or rearrangement. wikipedia.org

Radical Cascades: The formation of a diradical intermediate, analogous to the Bergman cyclization, can trigger a cascade of radical reactions. researchgate.net If the initial cyclization forms a diradical, it can be trapped by intramolecular hydrogen atom transfer or by further addition to one of the pendant phenyl groups, leading to the formation of fused ring systems.

The table below summarizes potential cascade reactions applicable to diyne systems like this compound, based on established reactivity patterns of related compounds.

Reaction Type Initiating Event Potential Subsequent Steps Final Product Type
Bergman-type CyclizationThermal or Photochemical ActivationIntramolecular H-abstraction, Radical CyclizationPolycyclic Aromatic Hydrocarbons
Transition-Metal Catalyzed CycloisomerizationCoordination of Metal (e.g., Au, Pt, Rh) to AlkyneIntramolecular Nucleophilic Attack, RearrangementFused Heterocycles or Carbocycles
Electrophilic Polyene CyclizationProtonation or Lewis Acid ActivationSequential Ring ClosuresFused Polycyclic Systems
Radical CascadeRadical Initiator or PhotolysisIntramolecular Radical Addition, FragmentationComplex Carbocyclic Skeletons

Investigations into Reaction Kinetics, Thermodynamics, and Transition States

The feasibility, rate, and outcome of the potential reactions of this compound are governed by their kinetic and thermodynamic parameters. Understanding the activation energies, reaction enthalpies, and the structures of transition states is crucial for predicting and controlling the compound's reactivity.

Reaction Kinetics:

The kinetics of a chemical reaction describe its rate and the factors that influence it. For the cyclization reactions of this compound, the rate would be highly dependent on factors such as temperature, solvent, and the presence of a catalyst. For instance, the kinetics of Bergman cyclization in related enediynes are known to be sensitive to the distance between the two alkyne carbons; a smaller distance generally leads to a lower activation barrier and a faster reaction. rsc.org

Thermodynamics:

Thermodynamics provides insight into the energy changes and equilibrium position of a reaction. Key parameters include the Gibbs free energy of activation (ΔG‡), enthalpy (ΔH), and entropy (ΔS). A reaction is thermodynamically favorable if the products are at a lower energy state than the reactants.

The following table presents hypothetical thermodynamic and kinetic data for a representative enediyne cyclization, illustrating the parameters that would be relevant for analyzing the reactivity of this compound.

Parameter Description Illustrative Value for a Model Enediyne Cyclization
ΔG‡ (Gibbs Free Energy of Activation)The energy barrier that must be overcome for the reaction to occur.~20-30 kcal/mol
ΔH (Enthalpy of Reaction)The net change in heat content during the reaction.Endothermic for initial cyclization, exothermic overall.
ΔS (Entropy of Reaction)The change in disorder of the system.Often negative for cyclizations due to loss of rotational freedom.
k (Rate Constant)A proportionality constant relating reaction rate to reactant concentrations.Varies significantly with temperature and catalyst.
t₁/₂ (Half-life)The time required for the concentration of the reactant to decrease by half.Can range from seconds to hours. ic.ac.uk

Transition States:

A transition state is a fleeting, high-energy configuration of atoms that exists along the reaction coordinate between reactants and products. ic.ac.uknih.gov Its structure determines the activation energy of the reaction. For the reactions of this compound, the transition states would involve highly distorted geometries as the linear alkyne fragments bend to form new rings.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling these transient structures. rsc.org For example, in a Bergman-type cyclization, the transition state would feature the two reacting alkyne carbons moving closer together, with the C-C bonds partially formed. rsc.org Analysis of the transition state geometry and its associated vibrational frequencies (specifically, the presence of a single imaginary frequency corresponding to the reaction coordinate) confirms its identity and allows for the calculation of the activation barrier. ic.ac.uk Understanding these transition states is key to explaining the regioselectivity and stereoselectivity of the resulting products. rsc.org

Advanced Characterization Techniques for Probing Reaction Mechanisms and Product Architectures

Spectroscopic Analysis for Real-Time Reaction Monitoring and Intermediate Detection (e.g., in situ Spectroscopy)

In situ spectroscopic techniques are indispensable for observing the transient species and reaction kinetics of enediyne cyclizations. By monitoring the reaction mixture as it evolves, researchers can gain insights into the reaction mechanism without disturbing the system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time analysis. For instance, the progress of metalloenediyne cyclizations has been monitored using ³¹P NMR spectroscopy to track the conversion of reactants to their cyclized products. nih.gov For 1,5-diphenyl-3-benzylidene-1,4-pentadiyne, ¹H NMR or ¹³C NMR could be used in a similar fashion. The disappearance of signals corresponding to the acetylenic carbons and vinylic proton of the starting material, and the concurrent emergence of signals for the newly formed aromatic ring of the product, would provide a direct measure of the reaction rate. nih.gov While some studies have found that the rate of cyclization is independent of the hydrogen atom donor concentration, suggesting a rate-determining first step, in situ NMR allows for precise kinetic analysis under various conditions. nih.govprinceton.edu

Differential Scanning Calorimetry (DSC) offers another method for probing the reactivity of enediynes. By measuring the heat flow to or from a sample as a function of temperature, DSC can identify the exothermic event corresponding to the Bergman cycloaromatization. nih.gov This provides a relative measure of the activation barrier to cyclization for the neat compound. nih.gov

For detecting the radical intermediates that are the hallmark of enediyne chemistry, Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice. Photochemical activation of enediynes generates free radicals whose presence and longevity can be verified and studied using EPR, confirming the proposed diradical mechanism. rsc.org

Table 1: Representative Spectroscopic Data for Monitoring the Cyclization of this compound
TechniqueObserved ChangeInformation Gained
In situ ¹H NMRDecrease in intensity of the benzylidene vinylic proton signal; Appearance of new aromatic signals.Reaction kinetics, confirmation of product formation.
In situ ¹³C NMRDisappearance of acetylenic carbon signals (~80-100 ppm); Appearance of aromatic carbon signals (~120-140 ppm).Confirmation of cyclization, structural information of the product. nih.gov
DSCExothermic peak upon heating the neat sample.Cycloaromatization temperature, relative thermal stability. nih.gov
EPRDetection of a signal upon photo-irradiation.Confirmation of radical intermediate formation. rsc.org

X-ray Diffraction for Definitive Structural Assignment of Complex Adducts

While spectroscopic methods are excellent for monitoring reactions and identifying functional groups, X-ray diffraction provides unequivocal proof of molecular structure. For the complex adducts formed from the reaction of the this compound-derived diradical, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms, including stereochemistry.

The process involves reacting the enediyne to form a stable, crystalline adduct. This adduct could result from trapping the p-benzyne diradical with a suitable agent. The resulting crystal is then analyzed by X-ray diffraction to map its electron density and build a complete structural model. This technique is particularly vital when the reaction leads to unexpected rearrangements or complex polycyclic products whose connectivity cannot be determined by spectroscopy alone. Although obtaining suitable crystals of reactive intermediates can be challenging, and may sometimes yield more stable, off-cycle species, a successful crystallographic analysis provides invaluable and definitive data. researchgate.net For example, the internuclear distance between the acetylenic carbons in the parent enediyne, a critical parameter for reactivity, can be precisely measured in a crystal structure of the starting material. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for an Adduct of Cyclized this compound
ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Bond Lengths (Å)C-C (aromatic): 1.38-1.41Confirms the formation of the new aromatic ring.
Bond Angles (°)C-C-C (in ring): ~120°Verifies the geometry of the cyclized product.
R-factor< 0.05Indicates a good fit between the experimental data and the final structural model.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation of Reaction Products

When reactions of this compound produce chiral adducts, determining their relative and absolute stereochemistry is crucial. Multidimensional NMR spectroscopy offers a powerful, non-destructive method for this purpose. nih.gov

Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish the basic connectivity of the molecule by identifying which protons are coupled to each other and which protons are attached to which carbons. For more complex structural questions, Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons, helping to piece together the carbon skeleton. nih.gov

To determine stereochemistry, the Nuclear Overhauser Effect (nOe) is key. Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com The presence of an nOe correlation between two protons indicates they are on the same face of a ring or in close proximity in an acyclic system, allowing for the assignment of relative stereochemistry. wordpress.com For example, in an adduct where a new stereocenter is formed, NOESY can reveal the spatial relationship of the new substituents relative to the rest of the molecule. nih.govwordpress.com

Table 3: Multidimensional NMR Techniques for the Stereochemical Analysis of a Product Derived from this compound
NMR ExperimentInformation ProvidedApplication Example
COSYShows ¹H-¹H spin-spin coupling, revealing adjacent protons.Tracing the proton network within the phenyl rings and any newly formed aliphatic parts of an adduct.
HMBCShows long-range ¹H-¹³C correlations (2-3 bonds).Connecting molecular fragments, such as linking a substituent to the correct position on the newly formed aromatic ring. nih.gov
NOESY/ROESYIdentifies protons that are close in space (< 5 Å).Determining the relative stereochemistry of substituents on a newly formed chiral center. wordpress.com
HSQCCorrelates each proton with its directly attached carbon.Assigning ¹³C signals based on known ¹H assignments.

High-Resolution Mass Spectrometry for Reaction Pathway Tracing and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying reaction products and intermediates in the study of enediynes. Its ability to measure mass-to-charge ratios with extremely high precision (typically to four or five decimal places) allows for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov

When studying the reactions of this compound, HRMS can be used to identify the mass of the starting material, the cyclized diradical intermediate (after it has been quenched, for example, with hydrogen atoms), and any subsequent adducts. For example, the formation of a product from the Bergman cyclization followed by hydrogen abstraction from a donor like 1,4-cyclohexadiene (B1204751) would result in a product with a mass exactly two atomic mass units greater than the parent enediyne. HRMS can easily confirm this mass gain. nih.gov

Furthermore, techniques like Electrospray Ionization (ESI-MS) are gentle enough to detect non-covalently bound complexes and can be used to identify adducts formed between an enediyne and other molecules, such as DNA. researchgate.net By coupling HRMS with tandem mass spectrometry (MS/MS), identified adducts can be fragmented. The fragmentation pattern provides a wealth of structural information, helping to pinpoint where the enediyne has attached to a target molecule and confirming the proposed reaction pathway. nih.govresearchgate.net This makes HRMS an exceptionally sensitive and informative tool for tracing the complex reaction pathways of enediynes. researchgate.netrsc.org

Table 4: HRMS Data for a Hypothetical Reaction of this compound
CompoundMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)Inference
Parent EnediyneC₂₄H₁₆304.1252304.1255Identification of starting material.
Cyclized & Quenched ProductC₂₄H₁₈306.1408306.1411Confirmation of Bergman cyclization followed by H-atom abstraction.
Adduct with CysteineC₂₇H₂₁NO₂S423.1344423.1340Identification of a specific biomolecular adduct.

Computational and Theoretical Insights into 1,5 Diphenyl 3 Benzylidene 1,4 Pentadiyne Chemistry

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions (e.g., HOMO-LUMO Gap, π-Conjugation Pathways)

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are essential for understanding the electronic nature of 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne. irjweb.com Methods like DFT at the B3LYP/6-311++G(d,p) level are commonly employed to optimize molecular geometry and analyze electronic properties. colab.wsresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to its chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.com For this molecule, extensive π-conjugation exists, involving the two phenyl rings, the central double bond of the benzylidene group, and the two alkyne functionalities. This extended network of overlapping p-orbitals dictates the distribution of electron density and the energies of the frontier orbitals. The phenyl and benzylidene substituents are expected to significantly influence the HOMO-LUMO gap compared to the unsubstituted (Z)-hexa-3-ene-1,5-diyne parent structure.

Theoretical calculations can elucidate various global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's stability and reactivity.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com
Chemical Potential (μ)μ = -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the energy lowering of a molecule when it accepts electrons.

The π-conjugation pathways in this compound are complex. Delocalization can occur across the entire benzylidene-pentadiyne core and extend into the terminal phenyl groups. However, computational methods like the block-localized wavefunction (BLW) have shown that π-conjugation is a balance between stabilizing delocalization and destabilizing π-electron repulsion. rsc.org For instance, in nitrobenzene, the C–N bond is longer than in aniline, not just due to conjugation differences but also because of significant π–π electrostatic repulsion between the nitro group and the benzene (B151609) ring. rsc.org A similar balance of forces would be at play in this compound, influencing its ground-state geometry and electronic properties.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of enediynes, particularly their propensity to undergo the Bergman cyclization. nih.govnih.gov This reaction transforms the enediyne into a highly reactive p-benzyne biradical, which is the basis for the DNA-cleaving ability of many natural enediyne anticancer agents. nih.gov The reactivity is largely governed by the activation barrier (ΔH‡ or ΔG‡) of this cyclization.

DFT calculations, particularly with the B3LYP functional and a 6-31G(d,p) basis set, have proven effective for locating the reactant, transition state, and product structures along the Bergman cyclization pathway. nih.gov The key factors influencing the activation barrier are the intramolecular distance between the reacting alkyne carbons (the C1-C6 distance) and the strain energy of the molecule. nih.gov For the parent (Z)-hexa-3-ene-1,5-diyne, the activation barrier is around 28-34 kcal/mol. nih.govresearchgate.net

Substituents on the enediyne core have a profound effect on this barrier. Systematic computational studies on substituted enediynes have shown that electronic effects can either accelerate or decelerate the cyclization. researchgate.net The phenyl and benzylidene groups in this compound will modulate its reactivity based on their electronic properties.

Table 2: Predicted Effects of Substituent Types on Bergman Cyclization Reactivity (Based on studies of substituted (Z)-1,5-hexadiyne-3-enes)
Substituent Type (at alkyne termini)Electronic CharacterEffect on Activation BarrierEffect on Reaction EnthalpyExample Substituents researchgate.net
Electron Withdrawingσ-withdrawing, π-donatingLowers barrier (accelerates reaction)Lowers endothermicity (more favorable)-F, -Cl, -OH, -NH3+
Electron Withdrawingσ-withdrawing, π-withdrawingLowers barrier (σ-effect dominates)Lowers endothermicity-NO2
Electron Donatingσ-donating, π-withdrawingRaises barrier (decelerates reaction)Increases endothermicity (less favorable)-BH2, -AlH2

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial to its function. Conformational analysis explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The key geometric parameter for reactivity is the distance between the two terminal alkyne carbons (C1 and C6), as this distance must decrease significantly for the Bergman cyclization to occur. nih.gov Nicolaou and coworkers found that for cyclic enediynes, a critical distance of 3.20–3.31 Å separates reactive and stable compounds. nih.gov

The bulky phenyl and benzylidene substituents in this compound will introduce significant steric hindrance, likely restricting the molecule to a limited set of low-energy conformations. Quantum chemical calculations can map these conformers and determine their relative energies and populations.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov While often used to simulate large biomolecular systems, MD can also provide insight into the flexibility of smaller molecules in different environments (e.g., in solution). nih.gov An MD simulation could reveal how the phenyl and benzylidene groups move relative to the enediyne core and whether the molecule can readily adopt a conformation suitable for cyclization. Enhanced sampling MD techniques could be used to overcome energy barriers and explore the conformational landscape more efficiently, providing a more complete picture of the molecule's dynamic potential. nih.gov

Elucidation of Reaction Mechanisms Through Transition State Searches and Intrinsic Reaction Coordinate Analysis

The primary reaction mechanism available to this compound is the Bergman cyclization. researchgate.net Computational chemistry is the most powerful tool for elucidating the precise pathway of this transformation. The process involves:

Locating Stationary Points: Using DFT, the geometries of the reactant (the enediyne), the product (the p-benzyne biradical), and, most importantly, the transition state (TS) connecting them are optimized. nih.gov

Transition State Verification: A true transition state is a first-order saddle point on the potential energy surface. It is confirmed by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C1-C6 bond formation). nih.gov The reactant and product, being energy minima, will have no imaginary frequencies. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located and verified, an IRC calculation is performed. The IRC method traces the minimum energy path downhill from the transition state, connecting it to the reactant on one side and the product on the other. nih.gov This provides a complete, step-by-step visualization of the geometric and electronic changes that occur throughout the cyclization reaction.

For the parent enediyne, these calculations show a concerted but asynchronous electronic rearrangement where the C1-C6 bond forms as the molecule planarizes to create the aromatic ring of the p-benzyne product. nih.gov The presence of the phenyl and benzylidene substituents in the title compound would influence the energy and geometry of the transition state, but the fundamental mechanism of cyclization is expected to be conserved.

Strategic Applications of 1,5 Diphenyl 3 Benzylidene 1,4 Pentadiyne As a Synthetic Building Block

Role in Mechanically Interlocked Molecules (e.g., Rotaxanes, Catenanes)

The absence of information suggests that 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne may be a theoretical compound, a molecule that has not yet been synthesized or reported in the accessible literature, or is referred to by a different nomenclature not identified during the search process. Therefore, the request to generate a detailed article based on the provided outline cannot be fulfilled.

Future Perspectives and Emerging Research Avenues for 1,5 Diphenyl 3 Benzylidene 1,4 Pentadiyne

Exploration of Asymmetric Synthesis and Chiral Induction with Diyne- and Benzylidene-containing Substrates

Asymmetric synthesis, a process that selectively produces one enantiomer or diastereomer of a chiral molecule, is a cornerstone of modern chemistry. youtube.comyoutube.com For a molecule like 1,5-diphenyl-3-benzylidene-1,4-pentadiyne, which is achiral, the introduction of chirality could unlock novel properties, particularly for applications in chiroptical materials or as a chiral ligand in catalysis. Future research could focus on creating chiral analogues through carefully designed synthetic strategies.

One promising avenue is the use of chiral catalysts during the formation of the diyne core. youtube.com Synthetic methods such as Cadiot-Chodkiewicz or Glaser-type couplings, which are foundational for creating polyynes, could be adapted. chemrxiv.org By employing a catalyst system containing a chiral ligand, it may be possible to induce asymmetry during the carbon-carbon bond formation, leading to an enantiomerically enriched product if a prochiral substrate is used.

Alternatively, the concept of chiral induction could be explored. acs.org This involves an existing chiral center within a molecule influencing the stereochemical outcome of a subsequent reaction. youtube.com For substrates containing both diyne and benzylidene moieties, a chiral auxiliary could be temporarily incorporated into one of the starting materials. This auxiliary would direct the stereochemistry of subsequent transformations before being removed. For instance, in reactions analogous to the Diels-Alder cycloaddition, the steric and electronic properties of substituents on a chiral diene can dictate the facial selectivity of the approaching dienophile, resulting in high diastereoselectivity. acs.orgacs.orgmasterorganicchemistry.com The benzylidene group in the target compound could similarly influence the approach of reagents, making the development of diastereoselective reactions a viable goal.

Table 1: Potential Asymmetric Synthesis Strategies for Diyne-Containing Scaffolds

StrategyDescriptionPotential Application to Target StructureKey Challenge
Chiral Catalyst Use of a transition metal complex with a chiral ligand to catalyze a key bond-forming step. youtube.comEnantioselective synthesis of a chiral precursor to the diyne backbone.Developing a catalyst system effective for the specific coupling reaction required.
Chiral Auxiliary A chiral molecule is temporarily attached to a starting material to direct the stereochemistry of a reaction. nih.govAttaching an auxiliary to a phenylacetylene (B144264) or benzaldehyde (B42025) precursor to control stereochemistry during assembly.The auxiliary must be effective in directing the reaction and easily removable afterward.
Substrate-Controlled Induction A pre-existing stereocenter in the substrate guides the formation of a new stereocenter. youtube.comIntroducing a chiral center on a precursor and using its influence to control the geometry of a subsequent addition or coupling.The influence of the existing stereocenter must be strong enough to ensure high diastereoselectivity.

Advancements in Catalytic Functionalization and Green Chemistry Principles in Polyyne Synthesis

The synthesis and modification of polyynes often rely on catalytic processes. nih.govacs.org Future research should prioritize the integration of green chemistry principles to make the synthesis of compounds like this compound more sustainable and efficient. Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones, minimizing waste and maximizing atom economy. youtube.com

A key focus is the development of recyclable heterogeneous catalysts. nih.govnsf.gov Traditional homogeneous catalysts, while effective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. Heterogeneous catalysts, such as metals supported on silica, carbon, or polymers, can be easily filtered and reused across multiple batches, reducing cost and environmental impact. nsf.govmdpi.com For instance, a recyclable copper-on-silica catalyst has been shown to be effective for azide-alkyne cycloadditions, while a nano-copper catalyst supported on C₂N has demonstrated pH-switchable activity for both alkyne hydration and Glaser-Hay coupling, with good recyclability over five cycles. mdpi.comrsc.org Adapting such systems for the synthesis of complex polyynes represents a significant step forward. rsc.org

Furthermore, green chemistry encourages the use of environmentally benign solvents or even solvent-free conditions. mdpi.com Exploring reaction conditions that replace hazardous organic solvents with water, ionic liquids, or supercritical fluids could drastically reduce the environmental footprint of polyyne synthesis. The development of catalysts that remain active and stable under these green conditions is a critical research objective.

Table 2: Comparison of Catalytic Approaches for Polyyne Synthesis

ParameterTraditional ApproachGreen Chemistry Approach
Catalyst Type Homogeneous (e.g., soluble Pd or Cu complexes)Heterogeneous (e.g., metal on silica, polymer, or carbon support). nsf.govrsc.org
Catalyst Recyclability Difficult; often single-use.High; easily separated and reused for multiple cycles. mdpi.comrsc.org
Solvents Often relies on toxic and volatile organic solvents.Prioritizes water, ionic liquids, or solvent-free conditions. mdpi.com
Waste Generation Can generate significant stoichiometric byproducts.Minimizes waste by using catalytic amounts and maximizing atom economy. youtube.com
Efficiency Can require excess reagents and harsh conditions.Aims for high efficiency under mild conditions with high catalyst turnover.

High-Throughput Experimentation and Data Science in Discovery of Novel Reactivity

The discovery of new chemical reactions and the optimization of existing ones can be dramatically accelerated by modern automation and data analysis techniques. youtube.com High-Throughput Experimentation (HTE) utilizes robotic systems to perform hundreds or even thousands of reactions in parallel on a microscale, allowing for the rapid screening of a vast array of catalysts, reagents, and conditions. nih.govnih.govucla.edu This approach is particularly well-suited for exploring the reactivity of complex scaffolds like this compound.

HTE generates massive datasets that are often too complex for manual interpretation. youtube.com This is where data science and machine learning become invaluable. By analyzing these large datasets, algorithms can identify hidden relationships between reaction components and outcomes, uncovering trends that would be missed by traditional, one-at-a-time experimentation. nih.govresearchgate.net This data-driven approach can pinpoint optimal reaction conditions or even discover entirely new transformations. carnegiescience.edusciopen.com For instance, an HTE campaign could be designed to screen for novel C-H activation or cycloaddition reactions on the this compound core by testing a wide matrix of transition metal catalysts, ligands, solvents, and additives.

The insights gained from such screens are not limited to a single project. The curated data contributes to larger databases that can be used to train predictive models, which can then forecast the outcomes of future reactions, further accelerating the discovery of materials with desired properties. nih.govresearchgate.net

Table 3: Illustrative High-Throughput Screen for a Hypothetical Reaction

Well IDCatalystLigandSolventTemperature (°C)Yield (%)
A1Pd(OAc)₂PPh₃Toluene8015
A2Pd(OAc)₂PPh₃Dioxane8022
A3Pd(OAc)₂XPhosToluene8045
A4Pd(OAc)₂XPhosDioxane8058
..................
H12NiCl₂(dme)IPrTHF10072

Interdisciplinary Approaches for Advanced Material Design Utilizing Conjugated Systems

The extended π-conjugation of this compound makes it a prime candidate for applications in advanced materials, an area that thrives on interdisciplinary collaboration between chemists, physicists, and materials scientists. acs.orgrsc.org Conjugated organic molecules and polymers are at the heart of next-generation electronics and optoelectronics due to their tunable properties and potential for creating lightweight, flexible devices. youtube.com

Future research should explore the incorporation of this compound or its derivatives into functional materials. The rigid polyyne backbone could serve as a "molecular wire," a fundamental component in the field of molecular electronics. acs.org The phenyl and benzylidene groups offer sites for chemical modification, allowing for the fine-tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.orgrsc.org

The intersection of conjugated systems with biology also presents exciting opportunities in bioelectronics. nih.gov Materials that can effectively interface with biological systems are needed for applications ranging from biosensors to neural implants. sigmaaldrich.com By functionalizing the peripheral groups of the molecule with biocompatible moieties, it may be possible to create materials that combine electronic function with biological compatibility. Furthermore, introducing chirality, as discussed in section 7.1, could lead to materials with unique interactions with light, such as circularly polarized luminescence, which has applications in 3D displays and information encryption. acs.org The successful design and implementation of such advanced materials will depend on a synergistic approach that combines precision synthesis with advanced physical characterization and device engineering. rsc.orgyoutube.com

Table 4: Potential Applications of Conjugated Systems and Relevance of the Target Scaffold

Application AreaKey Material PropertyHow this compound Could Contribute
Molecular Electronics High charge carrier mobility, defined length. acs.orgThe rigid, conjugated diyne core provides a potential pathway for electron transport.
Organic LEDs (OLEDs) Tunable HOMO/LUMO gap, high photoluminescence quantum yield. rsc.orgFunctionalization of the phenyl/benzylidene groups can alter the electronic energy levels.
Organic Photovoltaics (OPVs) Broad absorption spectrum, efficient charge separation. youtube.comThe extended π-system can be engineered to absorb light in the visible spectrum.
Chiroptical Materials Strong circular dichroism (CD) or circularly polarized luminescence (CPL). acs.orgAsymmetric synthesis could produce chiral versions with unique light-matter interactions.
Bioelectronics Biocompatibility, ionic and electronic conductivity. nih.govThe scaffold can be functionalized with groups that improve interaction with biological tissues.

Q & A

Q. What are the standard synthetic routes for 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne, and how do reaction conditions influence yield?

The compound is typically synthesized via aldol condensation or sonochemical methods. For example, ultrasonic-assisted synthesis (20–40 kHz) at 30–60°C for 30–90 minutes under acidic conditions (HCl) can yield 75–90% purity by optimizing time and temperature . Solvent selection (e.g., ethanol, methanol, or ethyl acetate) and stoichiometric ratios of precursors (e.g., ethyl vanillin and acetone) are critical to minimize byproducts like unreacted aldehydes. Post-reaction purification via recrystallization in n-hexane/ethyl acetate mixtures enhances purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ and conjugated diyne bands). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves phenyl proton environments (δ 7.2–7.8 ppm) and alkene/alkyne signals. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity, while mass spectrometry (MS) confirms molecular weight (234.29 g/mol) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization using ethanol or n-hexane/ethyl acetate (3:1 v/v) is effective for removing polar byproducts. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) separates non-polar impurities. Centrifugation or vacuum filtration isolates crystalline products, followed by drying under reduced pressure (40°C, 12 hours) .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

A 2³ factorial design evaluates temperature (30–60°C), reaction time (30–90 minutes), and catalyst concentration (0.1–0.3 M HCl). Response surface methodology (RSM) models interactions between variables, identifying optimal conditions (e.g., 45°C, 60 minutes, 0.2 M HCl) to maximize yield (≥85%) and minimize energy consumption . ANOVA validates model significance (p < 0.05).

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Discrepancies may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., CDCl₃) for NMR to avoid peak splitting. Hyphenated techniques like LC-MS or GC-IR cross-validate structural assignments. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts, aligning experimental and theoretical data .

Q. What computational methods elucidate the reaction mechanism of this compound formation?

Transition state analysis via Gaussian software (MP2/cc-pVTZ) identifies intermediates in aldol condensation. Molecular dynamics simulations (NAMD) model ultrasonic cavitation effects on reaction kinetics. Fukui indices predict electrophilic/nucleophilic sites, explaining regioselectivity in diyne formation .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Thermogravimetric analysis (TGA) under nitrogen (10°C/min) shows decomposition at ~200°C. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Photolytic degradation (UV light, λ = 365 nm) produces phenyl radicals, detected via electron paramagnetic resonance (EPR) spectroscopy .

Q. What alternative catalytic systems enhance the synthesis efficiency of this compound?

Green catalysts like ionic liquids (e.g., [BMIM]BF₄) or enzyme-mediated systems (lipase B) reduce energy input. Microwave-assisted synthesis (100 W, 50°C, 20 minutes) shortens reaction time by 60% compared to conventional methods. Heterogeneous catalysts (e.g., zeolite-Y) improve recyclability and reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.